BLT-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

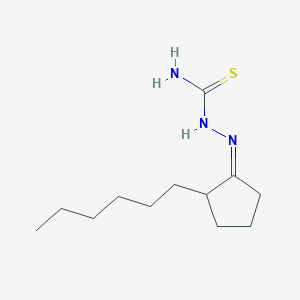

[(Z)-(2-hexylcyclopentylidene)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUSBISUVLUJF-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC1=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC\1CCC/C1=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BLT1 Gene Expression in Human Leukocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leukotriene B4 Receptor 1 (BLT1), encoded by the LTB4R1 gene, is a high-affinity G protein-coupled receptor for the potent lipid chemoattractant, leukotriene B4 (LTB4). This receptor plays a pivotal role in orchestrating the inflammatory response by mediating the recruitment and activation of various leukocyte populations. Understanding the nuanced expression of BLT1 across different human leukocyte subsets is critical for elucidating its role in both physiological host defense and the pathophysiology of inflammatory diseases. This guide provides a comprehensive overview of BLT1 expression, the methodologies to assess it, and the signaling cascades it initiates, tailored for professionals in biomedical research and drug development.

Data Presentation: Quantitative BLT1 Expression in Human Leukocytes

The expression of BLT1 varies significantly among different human leukocyte populations. The following tables summarize the available quantitative data on BLT1 expression at both the mRNA and protein levels in healthy adult humans.

| Leukocyte Subset | Percentage of BLT1-Positive Cells (Mean ± SD) | Method of Detection | Reference |

| Lymphocytes | |||

| CD4+ T Cells | 0.42% ± 0.49% | Flow Cytometry | [1] |

| CD8+ T Cells | 0.69% ± 0.44% | Flow Cytometry | [1] |

| Myeloid Cells | |||

| Neutrophils | Constitutively high | Flow Cytometry, Western Blot | [2] |

| Monocytes (Classical, CD14++/CD16-) | High expression | Flow Cytometry | [3] |

| Monocytes (CD14+/CD16+) | Low to negligible expression | Flow Cytometry | [3] |

| Eosinophils | Expressed | Western Blot | [2] |

| Basophils | 0.22–1.28% of peripheral blood leukocytes | Flow Cytometry | [4] |

| Mast Cells (immature) | Expressed | Flow Cytometry, RT-PCR | [5] |

| Mast Cells (mature, tissue-resident) | Predominantly intracellular or very low surface expression | Immunohistochemistry, RT-PCR | [5][6] |

Note: Quantitative percentage data for neutrophils, eosinophils, and mast cells are not consistently reported in the literature as a percentage of BLT1-positive cells within their specific populations in healthy individuals, but rather as a qualitative descriptor of expression level.

Experimental Protocols

Accurate quantification and characterization of BLT1 expression are paramount for research and clinical studies. Below are detailed methodologies for key experimental techniques.

Flow Cytometry for Cell Surface BLT1 Expression

This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) or isolated leukocytes for cell surface BLT1.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque PLUS for PBMC isolation (optional)

-

FACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)

-

Human TruStain FcX™ (Fc block)

-

Fluorochrome-conjugated anti-human BLT1 antibody (e.g., Clone 202/7B1 or 7B1)[1][7][8][9]

-

Fluorochrome-conjugated antibodies for leukocyte subset identification (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD16, anti-CD66b)

-

Isotype control antibody corresponding to the anti-BLT1 antibody

-

7-AAD or other viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For whole blood analysis, proceed to step 2.

-

For PBMCs, isolate from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

For specific leukocyte populations (e.g., neutrophils), isolate using appropriate density gradient or magnetic separation techniques.

-

Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in cold FACS buffer to a concentration of 1 x 10^7 cells/mL.

-

-

Fc Receptor Blocking:

-

Add 5 µL of Human TruStain FcX™ per 1 x 10^6 cells.

-

Incubate for 10 minutes at 4°C.

-

-

Antibody Staining:

-

Without washing, add the pre-titrated amount of fluorochrome-conjugated anti-human BLT1 antibody and antibodies for leukocyte subset identification.

-

In a separate tube, add the corresponding isotype control antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

-

-

Viability Staining:

-

Resuspend the cell pellet in 200 µL of FACS buffer.

-

Add 5 µL of 7-AAD or another viability dye and incubate for 5-10 minutes at room temperature in the dark.

-

-

Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on single, live cells, and then identify leukocyte subsets based on their specific markers.

-

Analyze BLT1 expression on the gated populations compared to the isotype control.

-

Quantitative RT-PCR (qRT-PCR) for LTB4R1 mRNA Expression

This protocol details the quantification of LTB4R1 mRNA from isolated human leukocytes.

Materials:

-

Isolated leukocyte population

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I, RNase-free

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

-

Nuclease-free water

-

Validated primers for human LTB4R1 and a reference gene (e.g., GAPDH or ACTB)

Procedure:

-

RNA Extraction:

-

Extract total RNA from at least 1 x 10^6 leukocytes using an RNA extraction kit according to the manufacturer's instructions.

-

Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol. Include a no-reverse transcriptase control to check for genomic DNA contamination.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix on ice. For a 20 µL reaction, typically include:

-

10 µL of 2x SYBR Green qPCR master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Set up reactions in triplicate for each sample and target gene, including no-template controls.

-

-

qPCR Cycling and Analysis:

-

Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative expression of LTB4R1 using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Western Blotting for BLT1 Protein Detection

This protocol describes the detection of BLT1 protein in human leukocyte lysates.

Materials:

-

Isolated leukocyte population

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-human BLT1 polyclonal antibody (e.g., Alomone Labs, #ALR-001)[10]

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lysate Preparation:

-

Lyse 5-10 x 10^6 leukocytes in 100 µL of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BLT1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Signaling Pathways and Experimental Workflows

The activation of BLT1 by LTB4 triggers distinct signaling cascades in different leukocyte subsets, leading to a range of cellular responses.

BLT1 Signaling in Human Neutrophils

In neutrophils, BLT1 signaling is crucial for chemotaxis, adhesion, and apoptosis regulation. Upon LTB4 binding, BLT1, a Gαi-coupled receptor, initiates a cascade that involves the dissociation of the G protein subunits. The Gβγ subunit activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway, along with the inhibition of adenylyl cyclase by the Gαi subunit leading to decreased cAMP levels, promotes neutrophil activation, including the regulation of actomyosin dynamics and β2-integrin trafficking, which are essential for extravasation.[3][11][12][13][14]

Caption: BLT1 Signaling Pathway in Human Neutrophils.

BLT1 Signaling in Human Mast Cells

In human mast cells, BLT1 is expressed, particularly in immature stages, and its activation by LTB4 leads to chemotaxis. The signaling cascade involves the activation of the MAPK/ERK and PI3K/Akt pathways, which are critical for cell migration and survival.[5][8][15][16]

References

- 1. The LTB4-BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Human Peripheral Blood Eosinophils Express High Levels of the Purinergic Receptor P2X4 [frontiersin.org]

- 7. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Class I PI3K-mediated Akt and ERK signals play a critical role in FcεRI-induced degranulation in mast cells | Zendy [zendy.io]

- 10. ulab360.com [ulab360.com]

- 11. medrxiv.org [medrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medicine.uams.edu [medicine.uams.edu]

- 16. mdpi.com [mdpi.com]

The Discovery and Characterization of the BLT1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4), a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism, is a key player in inflammatory responses.[1] Its profound effects on leukocyte activation and recruitment are primarily mediated through a high-affinity G protein-coupled receptor (GPCR), the BLT1 receptor.[2][3] First identified and cloned in 1997, BLT1 has since become a significant target for therapeutic intervention in a host of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis.[4][5] This technical guide provides an in-depth overview of the discovery, characterization, signaling pathways, and experimental methodologies associated with the BLT1 receptor.

Discovery and Cloning of BLT1

The journey to identify the high-affinity LTB4 receptor involved overcoming challenges in purifying this low-abundance protein. The successful cloning of BLT1 was achieved by Yokomizo and colleagues through a strategy involving subtractive hybridization.[6] A cDNA library was constructed from human myeloid leukemia (HL-60) cells that had been differentiated with retinoic acid to induce the expression of LTB4 receptors. This library was then subtracted from a cDNA library of undifferentiated HL-60 cells, which do not express the receptor. This process enriched for cDNAs specific to the differentiated cells, leading to the isolation of a novel GPCR-encoding cDNA, which was named BLT1.[6][7]

Expression of the cloned cDNA in mammalian cells, such as Human Embryonic Kidney (HEK293) and COS-7 cells, confirmed its identity as the high-affinity LTB4 receptor. These transfected cells exhibited specific, high-affinity binding to radiolabeled LTB4, with dissociation constants (Kd) in the subnanomolar to low nanomolar range, consistent with observations in native leukocytes like neutrophils.[6][7] This pivotal discovery opened the door to a detailed molecular understanding of LTB4-mediated inflammation.

Quantitative Data: Ligand Binding and Functional Responses

The interaction of LTB4 with BLT1 is characterized by high affinity and specificity. A second, lower-affinity receptor, BLT2, was later identified, which also binds other eicosanoids.[2][3] The key quantitative parameters defining these interactions are summarized below.

| Parameter | Ligand | Receptor | Cell Type/System | Value | Reference(s) |

| Binding Affinity (Kd) | [³H]LTB4 | BLT1 | Differentiated HL-60 cells | ~0.1-2 nM | [8] |

| [³H]LTB4 | BLT1 | Transfected HEK293 cells | ~0.3 nM | [6] | |

| [³H]LTB4 | BLT2 | Transfected HEK cells | ~20 nM | [6] | |

| Receptor Density (Bmax) | [³H]LTB4 | BLT1 | Guinea Pig BLT1 in Pichia pastoris | 311 pmol/mg | [9] |

| Functional Potency (EC50) | LTB4 (Calcium Mobilization) | High-affinity LTB4 receptors | Human Polymorphonuclear Leukocytes | 0.2 nM | [1] |

| LTB4 (Calcium Mobilization) | BLT1 | Human Monocytes | 1.17 nM | [3] |

BLT1 Signaling Pathways

Upon binding of LTB4, BLT1 undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. BLT1 primarily couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq proteins, initiating a cascade of downstream signaling events.[10][11]

Gαi-Mediated Signaling

Activation of Gαi leads to the dissociation of its subunits, Gαi and Gβγ. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[10] This rise in intracellular calcium is a hallmark of BLT1 activation and is crucial for many downstream cellular responses.

Gαq-Mediated Signaling

BLT1 coupling to Gαq also leads to the activation of PLC, contributing to the increase in intracellular calcium and activation of Protein Kinase C (PKC) by DAG. The specific roles and potential redundancy of Gαi and Gαq in BLT1 signaling are areas of ongoing investigation, with evidence suggesting that different cellular responses may be preferentially mediated by one pathway over the other.

Downstream Effectors

The initial signals generated by G protein activation are further propagated by a network of downstream effector molecules:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: BLT1 activation leads to the stimulation of the PI3K/Akt pathway, which is critical for cell survival, proliferation, and migration.[7][12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The ERK1/2 and JNK1/2 arms of the MAPK pathway are activated downstream of BLT1, contributing to gene expression changes and cellular activation.[7]

-

Chemotaxis and Cytoskeletal Rearrangement: A primary function of BLT1 is to mediate chemotaxis, the directed migration of leukocytes towards the source of LTB4. This process involves the complex and coordinated regulation of the actin cytoskeleton, leading to cell polarization and motility.[4][8]

Caption: BLT1 Receptor Signaling Cascade.

Receptor Desensitization and Internalization

Prolonged exposure to LTB4 leads to the desensitization of BLT1, a process that terminates signaling and prevents overstimulation. This is primarily mediated by G protein-coupled receptor kinase 2 (GRK2), which phosphorylates the C-terminal tail of the activated receptor.[6] This phosphorylation event can lead to the recruitment of β-arrestins, which sterically hinder further G protein coupling and promote receptor internalization into endosomes.[10] Interestingly, some studies suggest that BLT1 internalization may be GRK2-dependent but arrestin-independent in certain cell types.[6]

Experimental Protocols

The characterization of BLT1 has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the most common assays.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of BLT1 receptors in a given cell or tissue preparation.

Objective: To quantify the binding of [³H]LTB4 to BLT1.

Materials:

-

Cells or cell membranes expressing BLT1 (e.g., differentiated HL-60 cells, transfected HEK293 cells, or isolated neutrophils).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

[³H]LTB4 (radioligand).

-

Unlabeled LTB4 (for determining non-specific binding).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation (if applicable): Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

-

A fixed amount of membrane protein or whole cells.

-

A range of concentrations of [³H]LTB4 for saturation binding experiments, or a fixed concentration of [³H]LTB4 and a range of concentrations of a competing unlabeled ligand for competition binding experiments.

-

For each concentration point, prepare a parallel set of tubes containing a high concentration of unlabeled LTB4 to determine non-specific binding.

-

-

Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Saturation Binding: Plot specific binding versus the concentration of [³H]LTB4. Analyze the data using non-linear regression to determine the Kd and Bmax.

-

Competition Binding: Plot the percentage of specific binding versus the concentration of the unlabeled competitor. Analyze the data to determine the IC50, which can be converted to a Ki value.

-

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following BLT1 activation.

Objective: To quantify LTB4-induced calcium flux in BLT1-expressing cells.

Materials:

-

BLT1-expressing cells (e.g., neutrophils, monocytes, or transfected cell lines).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

LTB4 and other test compounds.

-

A fluorescence plate reader or microscope capable of ratiometric measurements.

Procedure:

-

Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary. For suspension cells, use plates coated with an appropriate substrate.

-

Dye Loading: Remove the culture medium and incubate the cells with Fura-2 AM in HBSS at 37°C for 30-60 minutes. Fura-2 AM is a membrane-permeable ester that is cleaved by intracellular esterases, trapping the fluorescent indicator Fura-2 inside the cells.[14]

-

Washing: Gently wash the cells with HBSS to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence reader. Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: Add LTB4 or other agonists to the wells and immediately begin recording the fluorescence ratio over time.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the change in ratio over time to visualize the calcium transient. Determine the peak response and calculate the EC50 for LTB4-induced calcium mobilization.

Chemotaxis Assay

This assay assesses the ability of cells to migrate along a concentration gradient of LTB4. The Boyden chamber assay is a commonly used method.

Objective: To measure the chemotactic response of leukocytes to LTB4.

Materials:

-

Leukocytes (e.g., neutrophils).

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pores for neutrophils).[3]

-

Chemotaxis buffer (e.g., RPMI with 0.1% BSA).

-

LTB4.

-

Staining and visualization reagents (e.g., Diff-Quik) or a method to quantify migrated cells (e.g., ATP-based luminescence assay).[1]

Procedure:

-

Chamber Setup: Place the microporous membrane between the upper and lower wells of the Boyden chamber.

-

Chemoattractant: Add LTB4 at various concentrations to the lower chamber. Add buffer alone as a negative control.

-

Cell Seeding: Resuspend isolated leukocytes in chemotaxis buffer and add them to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period of time sufficient for cell migration (e.g., 60-90 minutes for neutrophils).

-

Quantification of Migration:

-

Remove the membrane and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Alternatively, quantify the number of cells that have migrated into the lower chamber using a cell viability assay.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of LTB4 to generate a chemotactic dose-response curve.

Conclusion

The discovery and characterization of the BLT1 receptor have been instrumental in elucidating the molecular mechanisms by which LTB4 drives inflammation. As a high-affinity GPCR predominantly expressed on leukocytes, BLT1 represents a key node in the inflammatory cascade. The detailed understanding of its signaling pathways and the availability of robust experimental protocols have paved the way for the development of selective BLT1 antagonists as potential therapeutic agents for a range of inflammatory disorders. Continued research into the nuanced aspects of BLT1 signaling and regulation will undoubtedly uncover further opportunities for targeted drug development.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 4. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Real-time imaging of leukotriene B₄ mediated cell migration and BLT1 interactions with β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. abcam.cn [abcam.cn]

- 14. hellobio.com [hellobio.com]

The Structural Biology of the BLT1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The leukotriene B4 receptor 1 (BLT1) is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory mediator leukotriene B4 (LTB4). Its activation on immune cells plays a pivotal role in orchestrating inflammatory responses, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the structural biology of the BLT1 receptor, detailing its molecular architecture, activation mechanism, and downstream signaling pathways. We present a compilation of quantitative data from binding and functional assays, detailed experimental methodologies for its structural and functional characterization, and visual representations of key biological processes to serve as a resource for researchers in the field.

Introduction

Leukotriene B4 (LTB4) is a lipid mediator derived from arachidonic acid that acts as a potent chemoattractant for leukocytes, including neutrophils, monocytes, and T cells.[1] It exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2] The LTB4/BLT1 signaling axis is implicated in the pathophysiology of numerous inflammatory conditions such as asthma, rheumatoid arthritis, and atherosclerosis.[3][4] Consequently, a detailed understanding of the structural and functional characteristics of the BLT1 receptor is paramount for the rational design of novel therapeutics.

Recent breakthroughs in structural biology, particularly in cryogenic electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented insights into the molecular architecture of the BLT1 receptor. This guide synthesizes these findings, offering a detailed examination of the receptor's structure in both active and inactive states, the molecular determinants of ligand recognition, and the conformational changes that lead to G protein coupling and signal transduction.

Molecular Structure of the BLT1 Receptor

The BLT1 receptor is a class A GPCR characterized by a canonical seven-transmembrane (7TM) helical bundle connected by intracellular (ICL) and extracellular (ECL) loops. High-resolution structures have been determined for the human BLT1 receptor in complex with its endogenous agonist LTB4 and coupled to a Gi protein, as well as in complex with various antagonists.

Cryo-EM Structure of the Active LTB4-Bound BLT1-Gi Complex

A significant breakthrough in understanding BLT1 receptor activation came with the determination of the cryo-EM structure of the human BLT1 in complex with LTB4 and a heterotrimeric Gi protein at a resolution of 2.91 Å.[4][5] This structure revealed the precise binding mode of LTB4 and the conformational changes that accompany receptor activation and G protein engagement.

Key Structural Features:

-

Ligand Binding Pocket: LTB4 binds in a hydrophobic pocket formed by residues from transmembrane helices (TMs) 2, 3, 6, and 7.[4] A hydrogen-bond network involving water molecules and key polar residues within the pocket is crucial for LTB4 binding.[4]

-

Activation Mechanism: Upon LTB4 binding, a downward displacement of residues M1013.36 and I2717.39 occurs, leading to the unlocking of an "ionic lock" in the lower part of the binding pocket. This conformational change is a key step in receptor activation.[4]

-

G Protein Interface: The active conformation of BLT1 features an outward movement of the intracellular ends of TM5 and TM6, creating a cavity for the C-terminus of the Gαi subunit to bind.[6]

Crystal Structures of Antagonist-Bound BLT1

Crystal structures of the BLT1 receptor in complex with antagonists, such as BIIL260 and MK-D-046, have provided valuable insights into the inactive state of the receptor and the mechanisms of antagonism.[7] These structures reveal how antagonists occupy the ligand-binding pocket and stabilize the receptor in a conformation that is incompatible with G protein coupling. The benzamidine moiety of BIIL260, for instance, occupies the sodium ion and water locations, interacting with D662.50 to fix the receptor in an inactive state.[7]

Quantitative Data on Ligand Binding and Function

The pharmacological characterization of the BLT1 receptor has been a focus of numerous studies. The following tables summarize key quantitative data for the binding affinities and functional potencies of selected ligands.

| Ligand | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| [3H]LTB4 | Guinea Pig | Saturation Binding | Kd | 0.5 nM | [7] |

| LTB4 | Human | Calcium Mobilization | EC50 | 1.17 nM | [8] |

| LTB4 | Human | Calcium Mobilization | EC50 | 0.2 nM | [9] |

| BIIL260 | Guinea Pig | Competition Binding | Ki | 22 nM | [7] |

| U75302 | Human | Functional Antagonism | IC50 | ~1 µM | [10] |

Note: The reported values can vary depending on the experimental conditions and cell system used.

BLT1 Receptor Signaling Pathways

Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o).

Gi-Mediated Signaling

The canonical signaling pathway for BLT1 involves the activation of a heterotrimeric Gi protein.

Upon LTB4 binding, the BLT1 receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the G protein into Gαi-GTP and Gβγ subunits. The Gβγ dimer then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key signal for various cellular responses, including chemotaxis and degranulation.[9]

Protein Kinase C (PKC) and ERK1/2 Signaling

The BLT1 receptor also modulates other important signaling pathways, including the Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) 1/2 pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The LTB4/BLT1 Pathway: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent, lipid-derived chemoattractant that plays a pivotal role in host defense and the orchestration of inflammatory responses. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. The LTB4/BLT1 signaling axis is a critical component of the innate immune system, responsible for the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation, infection, or injury. Dysregulation of this pathway is implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological functions of the LTB4/BLT1 pathway, detailed signaling mechanisms, a summary of key quantitative data, and methodologies for its study.

Introduction to the LTB4/BLT1 Pathway

Leukotriene B4 is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), and LTA4 hydrolase (LTA4H) in response to various stimuli.[1] Upon its release, LTB4 binds to and activates two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] BLT1 is predominantly expressed on the surface of immune cells, including neutrophils, eosinophils, monocytes/macrophages, and subsets of T cells, which aligns with its primary role as a mediator of immune and inflammatory responses.[2][3] In contrast, BLT2 is more ubiquitously expressed and binds LTB4 with a lower affinity.[2] This guide will focus on the high-affinity LTB4/BLT1 signaling axis, which is central to many of LTB4's pro-inflammatory functions.

The activation of BLT1 by LTB4 initiates a cascade of intracellular events that lead to a variety of cellular responses, most notably chemotaxis, the directed migration of cells along a chemical gradient.[2][4] This process is fundamental to the recruitment of leukocytes from the bloodstream into tissues to combat pathogens or respond to damage.[5] Beyond chemotaxis, the LTB4/BLT1 pathway also stimulates leukocyte degranulation, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[6][7]

The LTB4/BLT1 Signaling Cascade

The binding of LTB4 to BLT1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. BLT1 primarily couples to pertussis toxin-sensitive Gαi proteins, which subsequently dissociate into Gαi and Gβγ subunits to initiate downstream signaling.[2][8][9]

Key downstream signaling events include:

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10] This is often followed by an influx of extracellular calcium through store-operated calcium channels, such as the calcium release–activated channel (CRAC).[10][11] The resulting increase in cytosolic calcium is a critical second messenger for many cellular responses, including chemotaxis and enzyme activation.[10]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: The LTB4/BLT1 axis also activates the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[2] ERK activation, in particular, has been linked to cell proliferation and survival in some contexts, while both ERK and p38 MAPK are involved in inflammatory gene expression.[2][12]

-

Phosphatidylinositol 3-Kinase (PI3K) Activation: PI3K can be activated downstream of BLT1, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 is a key lipid second messenger that recruits proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), to the plasma membrane, influencing cell survival, growth, and migration.

Below is a graphical representation of the core LTB4/BLT1 signaling pathway.

Physiological Functions and Role in Disease

The LTB4/BLT1 pathway is a central regulator of inflammatory and immune responses. Its physiological functions are diverse and context-dependent.

Host Defense and Inflammation

The primary and most well-understood function of the LTB4/BLT1 axis is in host defense against pathogens. It acts as a potent chemoattractant for neutrophils, guiding them to sites of infection to clear invading microorganisms.[5] This pathway is also involved in the recruitment of other immune cells, including monocytes, macrophages, eosinophils, and effector T cells.[3]

However, the potent pro-inflammatory effects of LTB4/BLT1 signaling mean that its dysregulation can contribute to the pathology of numerous chronic inflammatory and autoimmune diseases.

-

Rheumatoid Arthritis (RA): LTB4 levels are significantly elevated in the synovial fluid of patients with RA compared to those with osteoarthritis.[13] This elevated LTB4 is thought to contribute to the persistent infiltration of neutrophils into the joint space, perpetuating inflammation and contributing to tissue damage.[13][14]

-

Asthma: The LTB4/BLT1 pathway is implicated in the pathogenesis of asthma, particularly in severe or neutrophilic asthma.[6][15] Increased levels of LTB4 have been found in the bronchoalveolar lavage (BAL) fluid and sputum of asthmatic patients.[1][15][16] The pathway contributes to airway hyperresponsiveness and inflammation, in part by recruiting effector CD8+ T cells to the lungs.[17]

-

Atherosclerosis: The LTB4/BLT1 axis promotes the migration of smooth muscle cells and the recruitment of macrophages, contributing to the formation and progression of atherosclerotic plaques.[2]

Cancer

The role of the LTB4/BLT1 pathway in cancer is complex and appears to be context-dependent. In some cancers, it may promote tumor growth by conferring resistance to anti-proliferative signals and driving inflammation that supports tumorigenesis.[15] Conversely, in other contexts, the LTB4/BLT1 pathway is required for the migration of cytotoxic CD8+ T cells into tumors, which is essential for effective anti-tumor immunity.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the LTB4/BLT1 pathway.

Table 1: Ligand-Receptor Binding and Functional Potency

| Parameter | Value | Cell Type / System | Reference |

| LTB4 Binding Affinity (Kd) for BLT1 | ~0.1 - 2 nM | Differentiated HL-60 cells, various leukocytes | [2] |

| LTB4 EC50 for Neutrophil Chemotaxis | 10⁻⁸ M - 10⁻⁶ M | Human Neutrophils | [4][19] |

| LTB4 Concentration for Superoxide Production | > 100 nM | Human Neutrophils | [7] |

| LTB4 Concentration for Intracellular Ca²⁺ Flux | ~10 nM | Human PBMCs, CHO cells | [10][20] |

Table 2: LTB4 Concentrations in Pathophysiological Conditions

| Biological Fluid | Condition | LTB4 Concentration | Reference |

| Bronchoalveolar Lavage (BAL) Fluid | Symptomatic Asthma | 0.58 ± 0.06 pmol/ml | [1] |

| Bronchoalveolar Lavage (BAL) Fluid | Healthy Controls | 0.36 ± 0.05 pmol/ml | [1] |

| Sputum | GINA Step 1 & 3 Asthma | ~1500 - 2700 pg/mL | [16] |

| Sputum | Healthy Controls | ~880 - 950 pg/mL | [16] |

| Synovial Fluid | Rheumatoid Arthritis | Significantly higher than osteoarthritis | [13] |

Key Experimental Protocols

Studying the LTB4/BLT1 pathway involves a variety of cellular and biochemical assays. Below are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as LTB4.

Detailed Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend purified neutrophils in an appropriate buffer (e.g., HBSS without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

-

Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate membrane containing 5.0 µm pores.

-

Loading Chemoattractant: Add LTB4, diluted in assay buffer (e.g., HBSS with 0.1% BSA), to the lower wells of the chamber. A dose-response curve is typically generated using LTB4 concentrations from 10⁻¹⁰ M to 10⁻⁶ M. Use assay buffer alone as a negative control.

-

Loading Cells: Place the membrane over the lower wells and add the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-120 minutes to allow cell migration.

-

Quantification:

-

After incubation, remove the upper chamber and wipe away non-migrated cells from the top of the membrane.

-

Fix and stain the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells on the underside of the membrane using light microscopy in several high-power fields.

-

Alternatively, quantify migrated cells in the lower chamber by measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®).[21]

-

-

Data Analysis: Express results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control). Plot the dose-response curve to determine the EC50.

Intracellular Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following BLT1 activation.

Detailed Methodology:

-

Cell Preparation: Use a cell line stably expressing BLT1 (e.g., CHO-K1 cells) or primary leukocytes (e.g., human PBMCs). Suspend cells at 1 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., at 1-5 µM) or Indo-1 AM (e.g., at 1.5 µM).[10][22] Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with buffer to remove excess extracellular dye.

-

Measurement:

-

Acquire baseline fluorescence readings using a fluorometric plate reader or a flow cytometer.

-

Inject LTB4 (e.g., at a final concentration of 10-100 nM) into the cell suspension.[10]

-

Immediately begin recording the change in fluorescence over time. For Fluo-4, this is an increase in fluorescence intensity. For Indo-1, this is a change in the ratio of emission at ~420 nm (calcium-bound) to ~510 nm (calcium-free).[22]

-

-

Controls: Use a calcium ionophore (e.g., ionomycin) as a positive control to determine the maximum fluorescence signal. Use a calcium chelator (e.g., EGTA) as a negative control.[22] To confirm pathway specificity, pre-incubate cells with a BLT1 antagonist or a PLC inhibitor (e.g., U73122) before LTB4 stimulation.[10][11]

-

Data Analysis: Express the results as a change in fluorescence intensity or ratio over time. The peak response is used to quantify the magnitude of the calcium flux.

MAPK Activation Assay (Western Blot for p-ERK)

This assay detects the phosphorylation of ERK, a key downstream kinase in the LTB4/BLT1 pathway.

Detailed Methodology:

-

Cell Culture and Stimulation: Culture BLT1-expressing cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal MAPK activity. Stimulate the cells with LTB4 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Immediately after stimulation, place the culture dish on ice and wash cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Conclusion

The LTB4/BLT1 signaling pathway is a fundamental driver of innate immunity and inflammation. Its central role in leukocyte recruitment makes it essential for host defense but also a key contributor to the pathology of numerous inflammatory diseases. A thorough understanding of its complex signaling network and physiological functions is crucial for the development of novel therapeutics that can selectively modulate its activity. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted roles of this important pathway.

References

- 1. Leukotrienes, LTC4 and LTB4, in bronchoalveolar lavage in bronchial asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4, a mediator of inflammation present in synovial fluid in rheumatoid arthritis. | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Relationship between leukotriene B4 and immunological parameters in rheumatoid synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinexprheumatol.org [clinexprheumatol.org]

- 15. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. criver.com [criver.com]

- 22. bu.edu [bu.edu]

The BLT1 Receptor: A High-Affinity Gateway for Leukotriene B4 in Host Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Leukotriene B4 (LTB4) receptor 1, BLT1, is a high-affinity G protein-coupled receptor (GPCR) that plays a pivotal role in orchestrating the host immune response.[1][2][3] As the primary receptor for the potent lipid chemoattractant LTB4, BLT1 is centrally involved in the recruitment and activation of various leukocyte subsets, linking innate and adaptive immunity.[4][5] Its expression on neutrophils, macrophages, T cells, and other immune cells positions it as a critical mediator in both host defense against pathogens and the pathophysiology of numerous inflammatory diseases, including arthritis, asthma, and psoriasis.[6][7][8] Consequently, the LTB4-BLT1 signaling axis represents a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of BLT1's function, signaling pathways, role in disease, and the experimental methodologies used to investigate its activity.

The LTB4-BLT1 Axis: Ligand and Receptor

Leukotriene B4 is an eicosanoid lipid mediator rapidly synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and LTA4 hydrolase (LTA4H) in response to inflammatory stimuli.[9] It exerts its biological effects through two distinct GPCRs: the high-affinity BLT1 and the low-affinity BLT2.[1][10]

-

BLT1 : A high-affinity receptor specific for LTB4, primarily expressed on leukocytes, including neutrophils, eosinophils, monocytes, macrophages, dendritic cells, and activated T cells.[1][2][4][11] It is the principal mediator of LTB4-induced chemotaxis and immune cell activation.[4]

-

BLT2 : A low-affinity receptor that can also bind other eicosanoids. It is more ubiquitously expressed than BLT1 and is involved in different biological processes, such as maintaining epithelial barrier function.[1][6][7]

The distinct expression patterns and ligand affinities of these two receptors dictate their different roles in health and disease.[6] This guide will focus on the functions of BLT1.

BLT1 Signaling Pathways

Upon binding LTB4, BLT1, which is coupled to Gi proteins, initiates a cascade of intracellular signaling events that are crucial for its pro-inflammatory and immunomodulatory functions. This activation leads to the dissociation of Gαi and Gβγ subunits, triggering multiple downstream pathways.

Key signaling events include:

-

Phosphoinositide 3-kinase (PI3K) and Src Signaling : LTB4 can mediate the synthesis and release of antimicrobial peptides through PI3K and Src pathways.[4]

-

Intersection with Toll-Like Receptor (TLR) Signaling : BLT1 signaling can potentiate TLR-mediated responses. LTB4 enhances the activation of TAK1, a central kinase in the TLR cascade, leading to increased production of inflammatory cytokines.[4] It can also amplify the phosphorylation of IRAK, further boosting cytokine induction.[12]

-

Calcium Mobilization : LTB4 binding induces a rapid and transient increase in intracellular calcium, a key second messenger in cell activation and migration.

-

Down-regulation of cAMP : In neutrophils, LTB4-BLT1 signaling mediates the down-regulation of cyclic AMP (cAMP), which is critical for promoting apoptosis and the resolution of inflammation.[13]

Role of BLT1 in the Immune Response

BLT1 is a master regulator of leukocyte trafficking and function, impacting both innate and adaptive immunity.

Innate Immunity

-

Neutrophils : LTB4 is a potent chemoattractant for neutrophils, acting primarily through BLT1.[9] This axis is critical for recruiting neutrophils to sites of infection and inflammation.[14] In models of inflammatory arthritis, neutrophil expression of BLT1 is absolutely required for their recruitment into the joint.[14][15] Beyond chemotaxis, BLT1 signaling stimulates neutrophil degranulation, the release of antimicrobial peptides, and the production of reactive oxygen species.[16] Interestingly, the LTB4-BLT1 pathway also plays an unexpected role in promoting neutrophil apoptosis, a key step for the resolution of inflammation.[13]

-

Macrophages and Monocytes : The LTB4/BLT1 axis enhances macrophage phagocytosis and microbicidal activity against pathogens like T. cruzi and H. capsulatum.[17] It also amplifies the production of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.[12] BLT1 is expressed on both inflammatory (CCR2-high) and resident (CCR2-low) monocyte subsets, contributing to their recruitment during tissue injury.[2]

Adaptive Immunity

-

T Cells : Initially known for its role in myeloid cells, BLT1 is now understood to be a key player in T cell biology. BLT1 is expressed on effector CD4+ and CD8+ T cells, mediating their chemotaxis and adhesion to endothelial cells.[5][6] This pathway is crucial for the recruitment of early effector T cells to sites of inflammation, linking the innate and adaptive immune responses.[5]

-

CD8+ T Cells : BLT1 expression on CD8+ T cells is critical for their migration into tumors to elicit effective antitumor immunity.[11] In asthmatic models, BLT1-expressing CD8+ T cells are a potent source of IL-13 and are required for allergic airway responses.[18]

-

CD4+ T Cells : BLT1 is expressed on differentiated T helper (Th)1 and Th2 cells and mediates their recruitment.[5] In asthmatic models, BLT1 deficiency leads to reduced Th2 responses.[6]

-

-

B Cells : BLT1 expression is induced in intestinal B cells as they differentiate into IgA-producing cells, and it enhances IgA production following oral vaccination.[6]

BLT1 in Disease Pathophysiology

Given its central role in inflammation, dysregulation of the LTB4-BLT1 axis is implicated in a wide range of diseases.[6][7][9]

Inflammatory and Autoimmune Diseases

-

Rheumatoid Arthritis (RA) : Blockade of BLT1 dramatically suppresses arthritis in animal models.[19] Mice deficient in BLT1 are completely protected from developing collagen-induced arthritis, showing an absence of inflammatory cell infiltration and joint erosion despite having normal levels of anti-collagen antibodies.[20] LTB4 levels are elevated in the synovial fluid of RA patients, suggesting a pathogenic role in human disease.[19]

-

Asthma : The LTB4/BLT1 axis is important for early granulocyte recruitment and the induction of Th2 responses in asthma models.[6] BLT1 mediates the recruitment of CD4+ and CD8+ T cells into the airway.[5] In severe asthmatics, BLT1 expression is significantly increased on activated CD8+ T cells, which correlates with diminished lung function.[18]

-

Other Inflammatory Conditions : The BLT1 pathway is involved in the pathogenesis of psoriasis, contact dermatitis, inflammatory bowel disease, and immune complex-mediated glomerulonephritis.[6][7][8]

| Disease Model | Mouse Strain | BLT1 Status | Key Finding | Reference |

| Collagen-Induced Arthritis | C57BL/6 | BLT1-/- | Complete protection from arthritis development; no inflammatory infiltrate or bone erosion. | [20] |

| K/BxN Serum-Transfer Arthritis | C57BL/6 | BLT1-/- | Arthritis generation completely blocked; required for chemokine production. | [15] |

| Lyme Arthritis | C3H | BLT1-/- | Developed non-resolving arthritis with increased neutrophils in the joint at late time points. | [13] |

| Allergic Asthma (OVA) | BLT1-/- | BLT1-/- mice had reduced IgE levels and lower numbers of peribronchial lymph node cells. | [6] | |

| Histoplasmosis | C57BL/6 (Susceptible) vs. 129/Sv (Resistant) | Wild-Type | Resistant mice had higher BLT1 expression on macrophages (12.5%) compared to susceptible mice (4.2%). | [17] |

Host Defense and Infectious Disease

The LTB4-BLT1 axis is essential for mounting an effective immune response against a variety of pathogens.

-

Bacterial Infections : BLT1 signaling is critical for neutrophil recruitment to clear bacterial pathogens.

-

Viral Infections : LTB4 exhibits antiviral activity against cytomegalovirus (CMV), a process dependent on BLT1-mediated neutrophil degranulation and the release of antimicrobial peptides like α-defensins and LL-37.[16]

-

Fungal Infections : Resistance to Histoplasma capsulatum is associated with higher LTB4 production and increased BLT1 expression on macrophages.[17]

Cancer

The role of BLT1 in cancer is complex and context-dependent, exhibiting both pro- and anti-tumor functions.[9]

-

Anti-Tumor Immunity : BLT1 expression on CD8+ T cells is crucial for their recruitment into tumors, which is necessary for effective immune surveillance and anti-tumor immunity.[8][11] The absence of BLT1 leads to accelerated tumor growth in some models due to failed cytotoxic T cell infiltration.[11]

-

Pro-Tumor Inflammation : In inflammation-driven cancers, BLT1 can promote tumor growth by mediating the recruitment of tumor-promoting inflammatory cells like neutrophils.[8]

Therapeutic Potential of BLT1 Antagonists

The critical role of BLT1 in mediating pathologic inflammation makes it a prime therapeutic target.[6][7][10]

-

BLT1 Antagonists : Several small-molecule BLT1 antagonists have been developed. These compounds have shown efficacy in numerous preclinical animal models of inflammatory diseases.[1] For instance, the BLT1 antagonist U75302 has been shown to alleviate inflammation in models of COPD and prevent tissue fibrosis.[21]

-

Clinical Trials : Despite strong preclinical data, several clinical trials of BLT1 antagonists for diseases like RA and psoriasis have failed to show significant efficacy.[6][19] This may be due to the complexity of human inflammatory diseases, redundancy in chemoattractant pathways, or issues with the specific compounds tested.[6] Further research into novel ways to target the LTB4-BLT1 pathway is ongoing.[19]

Key Experimental Protocols

Investigating the LTB4-BLT1 axis requires a range of immunological and molecular techniques.

Murine Models of Inflammation

BLT1-deficient (knockout) mice are an invaluable tool for dissecting the in vivo function of the receptor.[22]

-

Collagen-Induced Arthritis (CIA) :

-

Immunization : Wild-type (WT) and BLT1-KO mice (e.g., on a C57BL/6 background) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

-

Booster : A booster immunization is given 21 days later.

-

Disease Assessment : Mice are monitored for signs of arthritis, including paw swelling (measured by caliper) and clinical scoring of joint inflammation.

-

Histology : At the end of the experiment, joints are harvested, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration, pannus formation, and bone/cartilage erosion.[20]

-

Analysis : Comparison of disease incidence and severity between WT and BLT1-KO groups reveals the role of BLT1 in pathogenesis.

-

Flow Cytometry for BLT1 Expression

Flow cytometry is used to quantify the percentage of specific immune cell subsets expressing BLT1.

-

Cell Preparation : Isolate leukocytes from peripheral blood, spleen, or bronchoalveolar lavage fluid.

-

Staining :

-

Incubate cells with an Fc block to prevent non-specific antibody binding.

-

Stain with a fluorescently-conjugated monoclonal antibody specific for BLT1 (e.g., clone 7A8 for mouse BLT1).[22]

-

Co-stain with antibodies against cell surface markers to identify specific populations (e.g., CD3, CD8 for T cells; Gr-1, CD11b for neutrophils/monocytes).[22]

-

A viability dye should be included to exclude dead cells.

-

-

Data Acquisition : Acquire data on a flow cytometer.

-

Analysis : Gate on the cell population of interest (e.g., CD3+CD8+ T cells) and determine the percentage of cells positive for BLT1 expression compared to an isotype control or cells from a BLT1-KO mouse.[18][22]

Chemotaxis Assay

The Boyden chamber assay is a classic method to measure cell migration in response to a chemoattractant.

-

Apparatus : A two-chamber unit separated by a microporous membrane.

-

Procedure :

-

Place a solution containing LTB4 in the lower chamber.

-

Place a suspension of isolated immune cells (e.g., neutrophils or effector T cells) in the upper chamber.

-

Incubate for a period (e.g., 1-3 hours) to allow cells to migrate through the membrane pores towards the LTB4 gradient.

-

-

Quantification : Count the number of cells that have migrated to the lower chamber or adhered to the bottom of the membrane. The assay can be used to test the efficacy of BLT1 antagonists by adding them to the cell suspension.

Conclusion and Future Directions

The LTB4-BLT1 signaling axis is a powerful and non-redundant pathway for directing leukocyte traffic and amplifying inflammatory responses.[14] Its profound involvement in a multitude of diseases, from autoimmune disorders to cancer, underscores its importance in host immunity. While the initial clinical translation of BLT1 antagonists has been challenging, the depth of preclinical evidence continues to support this pathway as a valuable therapeutic target. Future research should focus on developing more selective and potent antagonists, identifying patient populations most likely to respond to BLT1-targeted therapies, and further elucidating the receptor's complex, context-dependent roles, particularly in the tumor microenvironment. A deeper understanding of BLT1 structure, regulation, and signaling will undoubtedly unlock new strategies for treating a host of immune-mediated diseases.

References

- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of Leukotriene B4 receptor-1 on CD8+ T cells is required for their migration into tumors to elicit effective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Leukotriene B4-mediated release of antimicrobial peptides against cytomegalovirus is BLT1 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Leukotriene B4/BLT1 Axis Is a Key Determinant in Susceptibility and Resistance to Histoplasmosis | PLOS One [journals.plos.org]

- 18. LeukotrieneB4 receptor 1 is Differentially Expressed on Peripheral T Cells of Steroid-Sensitive and -Resistant Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeted disruption of leukotriene B4 receptors BLT1 and BLT2: a critical role for BLT1 in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemical and immunological characterization of a novel monoclonal antibody against mouse leukotriene B4 receptor 1 | PLOS One [journals.plos.org]

Technical Guide: Expression and Function of BLT1 on Activated T Cells

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the leukotriene B4 receptor 1 (BLT1), focusing on its expression patterns on activated T lymphocytes, the signaling pathways it governs, and the experimental methodologies used for its study.

Introduction: The LTB4-BLT1 Axis in T Cell Biology

Leukotriene B4 (LTB4) is a potent, lipid-derived chemoattractant rapidly synthesized from arachidonic acid by innate immune cells at sites of inflammation.[1] It exerts its biological effects primarily through the high-affinity G protein-coupled receptor, BLT1.[1][2] While initially characterized as a powerful mediator of myeloid cell chemotaxis, a growing body of evidence has established a critical role for the LTB4-BLT1 signaling axis in adaptive immunity, particularly in directing the trafficking and function of activated T cells.[1][3][4]

BLT1 is expressed on various immune cells, including neutrophils, monocytes, dendritic cells, and, notably, activated T cells.[5] On T lymphocytes, BLT1 expression is tightly regulated and is substantially induced upon activation.[1][4] This upregulation equips effector T cells with the ability to respond to LTB4 gradients, facilitating their recruitment to inflamed tissues.[3][4] This guide provides a comprehensive overview of BLT1 expression on activated T cell subsets, details its signaling pathway, and presents standardized protocols for its investigation.

Quantitative Analysis of BLT1 Expression on Activated T Cells

BLT1 is dynamically expressed on T lymphocytes, with particularly notable expression on antigen-primed and effector subsets. In healthy individuals, BLT1-positive T cells represent a rare population in peripheral blood but are significantly enriched for activation markers.[1]

BLT1 Expression in Human Peripheral Blood T Cells

Studies in healthy human donors reveal that BLT1 expression is predominantly found on antigen-experienced T cells. These cells are characterized by the expression of specific memory and activation markers and are primed for rapid cytokine secretion.[1]

Table 1: Phenotypic Characterization of BLT1+ T Cells in Healthy Human Peripheral Blood

| Marker | Cell Subset | Percentage of BLT1+ Cells Expressing Marker | Reference |

|---|---|---|---|

| CD45RO | CD4+ T Cells | ~92% | [1] |

| CD45RO | CD8+ T Cells | ~86% | [1] |

| CD27 | CD4+ T Cells | ~90% | [1] |

| CD27 | CD8+ T Cells | ~89% | [1] |

| CD28 | CD4+ T Cells | ~97% | [1] |

| CD28 | CD8+ T Cells | ~76% | [1] |

| CXCR3 | CD4+ T Cells | ~58% | [1] |

| CCR5 | CD4+ T Cells | ~30% |[1] |

Upregulation of BLT1 Expression Upon T Cell Activation

In vitro activation of T cells robustly induces the expression of BLT1, particularly on CD8+ T cells. This response can be modulated by disease state and therapeutic interventions.[6]

Table 2: BLT1 Expression on Human T Cells Following In Vitro Activation

| Cell Type | Condition | Key Finding | Reference |

|---|---|---|---|

| CD4+ T Cells | Unstimulated (Baseline) | Low percentage of BLT1+ cells. | [6] |

| CD4+ T Cells | Stimulated (anti-CD3/anti-CD28) | Modest increase in BLT1 expression. | [6] |

| CD8+ T Cells | Unstimulated (Baseline) | Low percentage of BLT1+ cells. | [6] |

| CD8+ T Cells | Stimulated (anti-CD3/anti-CD28) | Significant increase in the percentage of BLT1+ cells. | [6] |

| CD8+ T Cells (from asthmatics) | Stimulated (anti-CD3/anti-CD28) | Increase in BLT1 expression is higher than in controls. | [6] |

| CD8+ T Cells (from steroid-resistant asthmatics) | Stimulated (anti-CD3/anti-CD28) | Highest percentage of BLT1+ cells detected; expression maintained in the presence of corticosteroids. |[6] |

BLT1 Signaling in Activated T Cells

BLT1 is a G protein-coupled receptor that, upon binding its ligand LTB4, initiates a signaling cascade leading to chemotaxis, cellular adhesion, and effector functions. In T cells, this pathway is crucial for their migration to sites of inflammation.[3][4]

The binding of LTB4 to BLT1 on the T cell surface activates intracellular heterotrimeric G proteins.[1][2] This activation leads to downstream signaling events that culminate in actin polymerization and integrin activation. These cytoskeletal and cell surface changes are essential for the two key functions mediated by BLT1:

-

Chemotaxis: The directed migration of T cells along a concentration gradient of LTB4.[3][4]

-

Adhesion: The firm attachment of T cells to endothelial cells, a critical step for extravasation from the bloodstream into peripheral tissues.[3]

Experimental Protocols

Investigating BLT1 expression requires standardized methods for T cell activation and subsequent analysis. The following protocols provide a framework for these experiments.

Protocol 1: In Vitro Activation of Human T Cells

This protocol describes a common method for activating T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic the primary and co-stimulatory signals provided by antigen-presenting cells.[6][7][8]

Materials:

-

96-well flat-bottom tissue culture plates

-

Purified anti-human CD3 antibody (clone OKT3 or UCHT1)

-

Purified anti-human CD28 antibody (clone CD28.2)

-

Sterile phosphate-buffered saline (PBS)

-

Complete RPMI-1640 medium

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified T cells

Procedure:

-

Antibody Plate Coating:

-

Prepare a 5-10 µg/mL solution of anti-CD3 antibody in sterile PBS.[8]

-

Add 50-100 µL of the antibody solution to the desired wells of a 96-well plate.

-

Incubate the plate at 37°C for 2 hours or at 4°C overnight.[8]

-

Before adding cells, wash each well 2-3 times with 200 µL of sterile PBS to remove unbound antibody.[8]

-

-

Cell Plating and Stimulation:

-

Resuspend isolated T cells or PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.[8]

-

Add 200 µL of the cell suspension to each anti-CD3 coated well.

-

Add soluble anti-CD28 antibody to the cell suspension in each well to a final concentration of 1-2 µg/mL.[8]

-

Include unstimulated control wells (cells on a non-coated plate) and other relevant controls.

-

-

Incubation:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

For BLT1 expression analysis, cells are typically cultured for 3 to 8 days.[6] The optimal duration may need to be determined empirically.

-

Protocol 2: Flow Cytometric Analysis of BLT1 Surface Expression

Flow cytometry is the primary method for quantifying BLT1 protein expression on the surface of T cells.[1][6]

Materials:

-

Activated and control T cells from Protocol 1

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-human BLT1

-

Anti-human CD3, CD4, CD8

-

Isotype control antibody corresponding to the anti-BLT1 antibody

-

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells from the culture plate and transfer to FACS tubes.

-

Wash the cells once with 1 mL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

-

-

Antibody Staining:

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the predetermined optimal concentration of anti-BLT1, anti-CD3, anti-CD4, and anti-CD8 antibodies.

-

Prepare a separate tube for the isotype control, using the isotype antibody in place of the anti-BLT1 antibody.

-

Incubate on ice or at 4°C for 30 minutes in the dark.

-

-

Wash and Acquisition:

-

Wash the cells twice with 1 mL of cold FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the lymphocyte population using forward and side scatter (FSC/SSC).

-

Gate on CD3+ T cells.

-

Within the T cell population, further gate on CD4+ and CD8+ subsets.

-

Analyze BLT1 expression on the gated populations, using the isotype control to set the positive gate.

-

Implications for Research and Drug Development